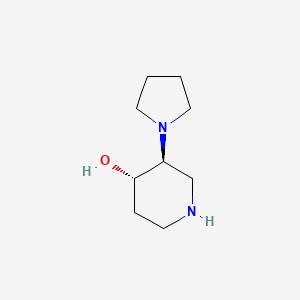
(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrrolidine ring attached to the piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and pyrrolidine.
Formation of Intermediate: The piperidine ring is functionalized to introduce a hydroxyl group at the 4-position, forming an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with pyrrolidine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups on the piperidine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperidine and pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3S,4S)-3-(Morpholin-1-yl)piperidin-4-ol: Similar structure with a morpholine ring instead of pyrrolidine.
(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol: Similar structure with a piperidine ring instead of pyrrolidine.
(3S,4S)-3-(Azepan-1-yl)piperidin-4-ol: Similar structure with an azepane ring instead of pyrrolidine.
Uniqueness: (3S,4S)-3-(Pyrrolidin-1-yl)piperidin-4-ol is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,4S)-3-pyrrolidin-1-ylpiperidin-4-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-4-10-7-8(9)11-5-1-2-6-11/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
UJVNVAMNVUDSOU-IUCAKERBSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H]2CNCC[C@@H]2O |
Canonical SMILES |
C1CCN(C1)C2CNCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13214245.png)

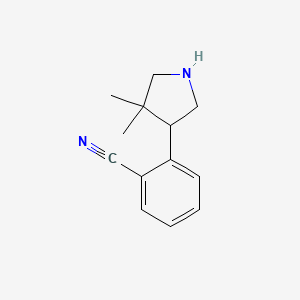
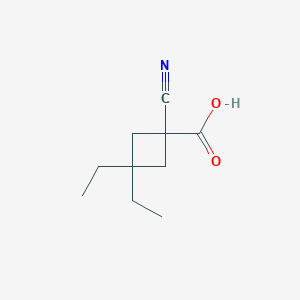
![Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13214255.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one](/img/structure/B13214264.png)

![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
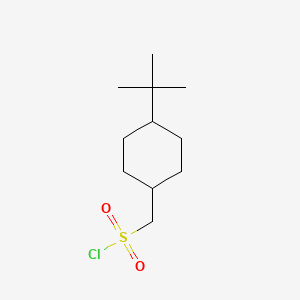
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13214291.png)
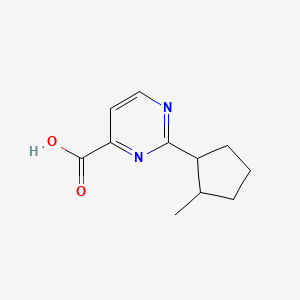
amine](/img/structure/B13214331.png)
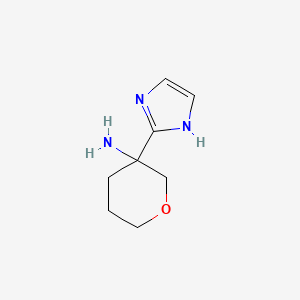
![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
